molecular formula C17H16N4O2S B4602142 3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4602142
M. Wt: 340.4 g/mol
InChI Key: FOVDHJUVWJVGMW-UHFFFAOYSA-N
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Description

3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a propan-2-yloxy group and a 1,3,4-thiadiazole ring attached to a pyridine moiety

Properties

IUPAC Name

3-propan-2-yloxy-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11(2)23-14-5-3-4-13(10-14)15(22)19-17-21-20-16(24-17)12-6-8-18-9-7-12/h3-11H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVDHJUVWJVGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the pyridine moiety: The thiadiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Formation of the benzamide core: The final step involves coupling the thiadiazole-pyridine intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yloxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one

Comparison:

  • Structural Differences: While similar in having aromatic rings and heterocyclic components, each compound has unique substituents and ring structures that confer different chemical and biological properties.
  • Uniqueness: 3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which is less common and provides distinct reactivity and potential biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-(propan-2-yloxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

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